Cas no 538342-36-8 (2-(4-chloro-2-hydroxyphenyl)acetonitrile)

2-(4-Chloro-2-hydroxyphenyl)acetonitrile is a versatile organic intermediate characterized by its chloro and hydroxyl functional groups attached to a phenyl ring, with an acetonitrile moiety at the benzylic position. This compound is particularly valuable in synthetic chemistry due to its reactivity, serving as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) groups enhances its utility in nucleophilic substitution and condensation reactions. Its stable crystalline form ensures ease of handling and storage. The compound’s structural features make it suitable for further functionalization, enabling the development of complex molecular architectures with high precision.
2-(4-chloro-2-hydroxyphenyl)acetonitrile structure
538342-36-8 structure
Product Name:2-(4-chloro-2-hydroxyphenyl)acetonitrile
CAS No:538342-36-8
MF:C8H6ClNO
MW:167.592340946198
MDL:MFCD18393223
CID:4027887
PubChem ID:68502680
Update Time:2025-05-21

2-(4-chloro-2-hydroxyphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, 4-chloro-2-hydroxy-
    • 2-(4-chloro-2-hydroxyphenyl)acetonitrile
    • MDL: MFCD18393223
    • Inchi: 1S/C8H6ClNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3H2
    • InChI Key: HLTMPCQSSOZEIG-UHFFFAOYSA-N
    • SMILES: C1(CC#N)=CC=C(Cl)C=C1O

Computed Properties

  • Exact Mass: 167.014
  • Monoisotopic Mass: 167.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44A^2

Experimental Properties

  • Density: 1.329±0.06 g/cm3(Predicted)
  • Melting Point: 116.0-117.0 °C(Solv: ethyl ether (60-29-7))
  • Boiling Point: 313.6±27.0 °C(Predicted)
  • pka: 8.36±0.35(Predicted)

2-(4-chloro-2-hydroxyphenyl)acetonitrile Pricemore >>

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Additional information on 2-(4-chloro-2-hydroxyphenyl)acetonitrile

2-(4-Chloro-2-Hydroxyphenyl)Acetonitrile

The compound 538342-36-8, also known as 2-(4-chloro-2-hydroxyphenyl)acetonitrile, is a versatile organic molecule with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential for further functionalization in drug design and material science.

Structural Insights: The molecule consists of a phenyl ring substituted with a hydroxyl group at the 2-position and a chlorine atom at the 4-position, connected to an acetonitrile group via a methylene bridge. This arrangement imparts the compound with both electron-donating and electron-withdrawing groups, which can influence its reactivity and biological activity.

Synthesis and Optimization: Recent studies have focused on optimizing the synthesis of 538342-36-8 to enhance yield and purity. Researchers have explored various catalytic systems, including transition metal catalysts, to streamline the production process. These advancements are crucial for scaling up the synthesis of this compound for industrial applications.

Biological Activity: 538342-36-8 has shown promising results in preliminary biological assays, particularly in anti-inflammatory and antioxidant studies. Its ability to modulate cellular pathways makes it a candidate for further exploration in drug discovery programs targeting chronic diseases such as neurodegenerative disorders.

Applications in Material Science: Beyond pharmacology, this compound has found utility in polymer chemistry as a building block for advanced materials. Its nitrile group can undergo various polymerization reactions, leading to materials with tailored mechanical and thermal properties.

Environmental Considerations: Recent research has also evaluated the environmental impact of 538342-36-8, focusing on its biodegradability and toxicity profiles. Understanding these aspects is essential for ensuring sustainable practices in its production and application.

In conclusion, 538342-36-8 or 2-(4-chloro-2-hydroxyphenyl)acetonitrile stands as a valuable molecule with diverse applications across multiple disciplines. Continued research into its properties will undoubtedly unlock new opportunities for its use in innovative technologies and therapeutic agents.

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